1-(Benzyloxy)-3,5-dimethylbenzene

Vue d'ensemble

Description

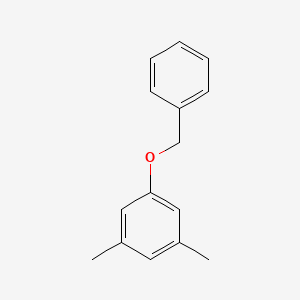

1-(Benzyloxy)-3,5-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two methyl groups at the 3 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Benzyl alcohol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis Intermediate

1-(Benzyloxy)-3,5-dimethylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The benzyloxy group can facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic system.

2. Reaction Mechanisms and Kinetics

Research utilizing this compound often focuses on elucidating reaction mechanisms and kinetics. For instance, studies have demonstrated its role in electrophilic aromatic substitutions and nucleophilic attacks, providing insights into the reactivity patterns of substituted aromatic compounds .

Biological Applications

1. Development of Bioactive Molecules

In biological research, this compound is employed in the design of bioactive molecules. Its structural features allow it to interact with biological targets, making it a candidate for drug development. For example, derivatives of this compound have been investigated for their potential as enzyme inhibitors or receptor modulators .

2. Biochemical Assays

The compound can also function as a probe in biochemical assays. Its ability to modify biological pathways through interactions with enzymes or receptors makes it useful for studying cellular processes and disease mechanisms.

Industrial Applications

1. Specialty Chemicals Production

Industrially, this compound is utilized in the production of specialty chemicals. Its properties lend themselves well to applications in fragrances and polymers, where it can enhance product characteristics such as stability and scent profile .

2. Polymer Chemistry

The compound is also explored for its utility in polymer chemistry. It can act as a monomer or a modifier in polymer formulations, contributing to enhanced mechanical properties or thermal stability .

Table 1: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-3,5-dimethylbenzene depends on its specific application. In chemical reactions, the benzyloxy group can act as a leaving group or participate in nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

1-(Benzyloxy)-4-methylbenzene: Similar structure but with a single methyl group at the 4 position.

1-(Benzyloxy)-2,4-dimethylbenzene: Similar structure with methyl groups at the 2 and 4 positions.

1-(Benzyloxy)-3-methylbenzene: Similar structure with a single methyl group at the 3 position.

Uniqueness: 1-(Benzyloxy)-3,5-dimethylbenzene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the benzyloxy group also provides versatility in synthetic applications and potential for functionalization.

Activité Biologique

1-(Benzyloxy)-3,5-dimethylbenzene, also known as benzyloxy-3,5-dimethylphenyl, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and biochemistry.

- IUPAC Name : this compound

- CAS Number : 83619-85-6

- Molecular Formula : C15H16O

- Molecular Weight : 228.29 g/mol

Biological Activity

This compound exhibits various biological activities that can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that the compound possesses significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that benzyloxy derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Anti-inflammatory Effects

Inflammation is a critical process in many chronic diseases. Research suggests that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions the compound as a potential therapeutic agent for inflammatory conditions.

4. Potential Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and the activation of caspases. Further research is needed to elucidate its efficacy and safety in clinical settings.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in oxidative stress and inflammation.

- Cell Signaling Pathways : It influences signaling pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell survival.

- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Aitken et al. (2016) | Investigated the antioxidant capacity of benzyloxy compounds; found significant radical scavenging activity. | Suggests potential use in dietary supplements or pharmaceuticals for oxidative stress-related conditions. |

| MDPI Research (2024) | Explored anti-inflammatory effects; showed inhibition of COX enzymes in vitro. | Indicates possible application in treating inflammatory diseases like arthritis. |

| Sigma-Aldrich Report (2001) | Evaluated antimicrobial properties; demonstrated effectiveness against E. coli and S. aureus. | Highlights potential for developing new antimicrobial agents amid rising antibiotic resistance. |

Propriétés

IUPAC Name |

1,3-dimethyl-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECDCMRAOVTEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530173 | |

| Record name | 1-(Benzyloxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83619-85-6 | |

| Record name | 1-(Benzyloxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.